![molecular formula C13H22N2 B14486564 1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine CAS No. 64730-00-3](/img/structure/B14486564.png)
1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine is an organic compound that features a cyclohexa-1,4-diene ring attached to a piperidine ring via an ethyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine typically involves the following steps:
Formation of Piperidine Derivative: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Coupling Reaction: The final step involves coupling the cyclohexa-1,4-diene derivative with the piperidine derivative under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The cyclohexa-1,4-diene ring can be oxidized to form aromatic compounds.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amine group in the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Aromatic compounds such as benzene derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparación Con Compuestos Similares
1,3-Cyclohexadiene: An isomer of cyclohexa-1,4-diene with different reactivity and properties.
γ-Terpinene: A terpenoid with a similar cyclohexadiene structure but different functional groups and applications.
Uniqueness: 1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine is unique due to its combination of a cyclohexa-1,4-diene ring and a piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
64730-00-3 |
|---|---|
Fórmula molecular |
C13H22N2 |
Peso molecular |
206.33 g/mol |
Nombre IUPAC |
1-(1-cyclohexa-1,4-dien-1-ylethyl)piperidin-4-amine |
InChI |
InChI=1S/C13H22N2/c1-11(12-5-3-2-4-6-12)15-9-7-13(14)8-10-15/h2-3,6,11,13H,4-5,7-10,14H2,1H3 |
Clave InChI |
UAXZUYLPYORRNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CCC=CC1)N2CCC(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


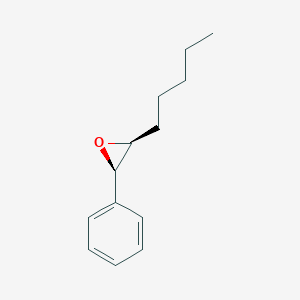
![Phosphonic acid, [(hexahydro-1H-azepin-1-yl)methyl]-](/img/structure/B14486482.png)
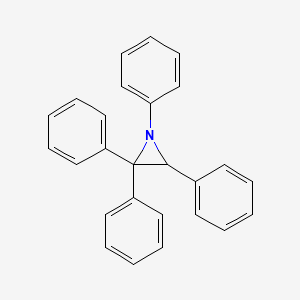
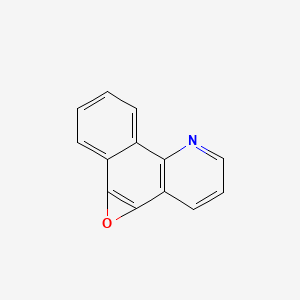
![Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14486503.png)
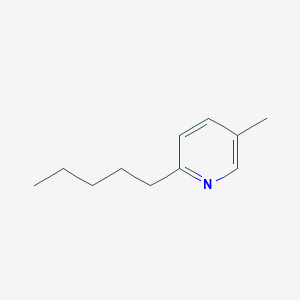
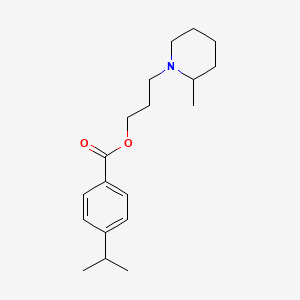
![6-Methyl[1,3,4]thiadiazolo[3,2-d]tetrazole](/img/structure/B14486517.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-4-(dimethylamino)butan-1-one](/img/structure/B14486519.png)



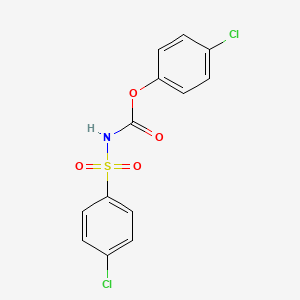
![3,4-Dihydro-2H-naphtho[2,3-b][1,4]dioxepine](/img/structure/B14486569.png)
